molecular formula C18H19BrN2O2 B10905171 N'-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B10905171
M. Wt: 375.3 g/mol
InChI Key: YPUMDSFSSDYRNN-UDWIEESQSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromophenyl group, a propylphenoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-(4-propylphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-5-14-8-10-16(11-9-14)23-13-18(22)21-20-12-15-6-3-4-7-17(15)19/h3-4,6-12H,2,5,13H2,1H3,(H,21,22)/b20-12+

InChI Key

YPUMDSFSSDYRNN-UDWIEESQSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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